3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
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Overview
Description
3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol is a complex organic compound that features a benzimidazole core linked to a propanol group and a 2-methylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The next step involves the alkylation of the benzimidazole with 2-(2-methylphenoxy)ethyl bromide under basic conditions to introduce the 2-methylphenoxyethyl group. Finally, the propanol group is introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution could introduce various functional groups at the benzimidazole nitrogen or the hydroxyl group.
Scientific Research Applications
3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure of 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol is similar to benzimidazole, which is a well-known pharmacophore in medicinal chemistry.
2-(2-Methylphenoxy)ethyl derivatives: Compounds with similar substituents may exhibit comparable biological activities or chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the 2-methylphenoxyethyl group and the propanol moiety distinguishes it from other benzimidazole derivatives, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-12-21-17-9-4-3-8-16(17)20-19(21)11-6-13-22/h2-5,7-10,22H,6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZWWCEAXOSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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